Enhanced Lipophilicity (LogP) of 4-CF3-Cyclopentane-1,2-diol Versus Non-Fluorinated and Mono-Fluorinated Cyclopentane Diols
For α-CF3-substituted cyclopentane derivatives, experimental LogP measurements demonstrate a substantial increase in lipophilicity compared to CH2F- and CHF2-substituted analogs. In model amide series derived from these building blocks, the CF3-substituted compounds consistently exhibited LogP values 1.0–1.5 units higher than their CH2F counterparts . Extrapolating this trend to 4-(trifluoromethyl)cyclopentane-1,2-diol, its LogP is expected to be significantly elevated relative to the unsubstituted cyclopentane-1,2-diol (predicted LogP approx. -0.4) , translating to improved membrane permeability and potentially altered tissue distribution in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | No direct experimental LogP available; class-level extrapolation from α-CF3 cyclopentane esters/amides suggests LogP elevation by ≥1.0 unit vs. non-fluorinated analogs |
| Comparator Or Baseline | Unsubstituted cyclopentane-1,2-diol (predicted LogP approx. -0.4) and CH2F-substituted cyclopentane analogs |
| Quantified Difference | Estimated ΔLogP ≥ +1.0–1.5 versus non-fluorinated cyclopentane diol; ΔLogP ≥ +1.0 versus CH2F-substituted analogs |
| Conditions | Experimental LogP values measured for α-fluoroalkyl cyclopentane amide derivatives via shake-flask method; unsubstituted cyclopentane-1,2-diol LogP from computational prediction |
Why This Matters
Higher LogP directly impacts compound partitioning in biological systems, and for procurement decisions, selecting a building block with pre-installed lipophilicity modulation reduces the need for late-stage fluorination, which is often low-yielding and costly.
- [1] Bobovskyi, B.V., et al. α-Fluoroalkyl-substituted cyclopentane building blocks for drug discovery. J. Fluor. Chem. 2026, 110018. DOI: 10.1016/j.jfluchem.2026.110018 View Source
